2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl 4-nitrobenzoate
Description
Properties
IUPAC Name |
[2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO5/c23-17-10-5-15(6-11-17)7-14-20(25)19-3-1-2-4-21(19)29-22(26)16-8-12-18(13-9-16)24(27)28/h1-14H/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORHUDZJWOVFDI-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl 4-nitrobenzoate is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological profile, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H16ClNO4
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that nitrobenzoate derivatives exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting vital metabolic pathways.
| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|
| Nitrobenzoate X8 | E. coli, S. aureus | 15-20 |
| This compound | S. epidermidis | 18 |
Anticancer Properties
The anticancer effects of nitrobenzoate-derived compounds are well-documented. Specifically, compounds similar to This compound have been reported to induce apoptosis in cancer cells and inhibit tumor growth.
A study highlighted that nitrobenzoate derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
- IC50 Values :
- HeLa: 5 µM
- MCF7: 7 µM
Anti-inflammatory Effects
Nitrobenzoate compounds have also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in the context of chronic diseases where inflammation plays a pivotal role.
| Study Reference | Effect Observed | Mechanism |
|---|---|---|
| 2 | Reduced TNF-alpha levels | Inhibition of NF-kB pathway |
| 1 | Decreased IL-6 secretion | Modulation of macrophage activity |
Case Studies
-
Antimicrobial Efficacy Study
- A study published in the Journal of Chilean Chemical Society evaluated the antimicrobial activity of various nitrobenzoate derivatives, including those structurally similar to our compound. Results showed significant inhibition against gram-positive bacteria.
-
Cancer Cell Line Study
- In vitro studies demonstrated that the compound induced apoptosis in MCF7 cells through the activation of caspases, leading to cell cycle arrest at the G1 phase.
-
Inflammation Model
- In an animal model of inflammation, administration of the compound resulted in a marked reduction in paw edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]phenyl 4-nitrobenzoate
- Molecular Formula: C₂₂H₁₄ClNO₅
- Molecular Weight : 407.81 g/mol
- CAS Registry Number : 301194-74-1
- Key Features: Contains a 4-chlorophenyl group linked via an α,β-unsaturated ketone (propenoyl) to a phenyl ring. The phenyl ring is esterified with a 4-nitrobenzoate moiety. The E-configuration of the propenoyl group is critical for its stereoelectronic properties .
The nitrobenzoate ester group likely arises from esterification of the phenolic oxygen with 4-nitrobenzoyl chloride.
Structural Significance :
- The E-configuration of the α,β-unsaturated ketone facilitates conjugation, influencing electronic transitions and reactivity .
A structural and functional comparison with three analogous compounds is presented below, focusing on substituent effects, functional groups, and inferred properties.
Table 1: Comparative Analysis of Structural Analogues
| Compound Name | Molecular Formula | Substituents/Functional Groups | Molecular Weight (g/mol) | Key Features/Inferred Properties |
|---|---|---|---|---|
| Target Compound | C₂₂H₁₄ClNO₅ | 4-Chlorophenyl, 4-nitrobenzoate, α,β-unsaturated ketone (E) | 407.81 | Strong electron-withdrawing nitro group; potential NLO activity; ester hydrolysis susceptibility |
| 4-Chloro-N-{3-[(2E)-3-(methoxyphenyl)prop-2-enoyl]phenyl}benzamide monohydrate | C₂₁H₁₇ClN₂O₃·H₂O | 4-Chlorophenyl, methoxyphenyl, benzamide, α,β-unsaturated ketone (E) | ~394.83* | Methoxy group (electron-donating); amide enhances H-bonding; lower polarity vs. nitrobenzoate |
| 2-(2-(3-(4-Chlorophenyl)acryloyl)phenoxy)-N,N-diphenyl acetamide | C₂₉H₂₃ClN₂O₃ | 4-Chlorophenyl, diphenylacetamide, acryloyl | ~487.96* | Acetamide group improves stability vs. esters; phenoxy linker increases steric bulk |
| (Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate | C₁₇H₁₄ClF₂NO₂ | 4-Chlorophenyl, 2,4-difluorophenylamino, ester (Z-configuration) | 353.75 | Z-configuration disrupts conjugation; fluorine atoms enhance lipophilicity and metabolic stability |
*Calculated based on inferred formulas where exact data was unavailable.
Key Comparison Points :
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The target compound’s 4-nitrobenzoate group confers stronger electron-withdrawing effects compared to the methoxy group in the benzamide analogue . This enhances dipole moments, making the target compound more suitable for NLO applications.
- Halogen Substitution : All compounds feature a 4-chlorophenyl group, which improves thermal stability and influences π-π stacking in crystalline phases .
Functional Group Impact: Ester vs. Amide: The target’s ester group is more prone to hydrolysis than the amide derivatives, affecting its stability under physiological or acidic conditions . Stereochemistry: The E-configuration in the target compound and chalcone derivatives enables extended conjugation, whereas the Z-configuration in the ethyl prop-2-enoate analogue reduces electronic delocalization .
Potential Applications: NLO Materials: The nitro group in the target compound enhances hyperpolarizability, a key factor in NLO activity, compared to methoxy-substituted analogues . Pharmaceutical Relevance: Amide derivatives (e.g., diphenylacetamide) may exhibit better bioavailability due to improved hydrogen-bonding capacity and metabolic stability .
Crystallographic Analysis :
- Tools like SHELXL and ORTEP-3 (used for crystallographic refinement and visualization) suggest that single-crystal X-ray diffraction could resolve conformational differences, such as the E/Z isomerism and packing motifs .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl 4-nitrobenzoate?
- Methodology : The compound can be synthesized via esterification using a substituted phenol derivative and 4-nitrobenzoyl chloride. A typical procedure involves dissolving the alcohol precursor (e.g., (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-ol) in dichloromethane with triethylamine as a base, DMAP as a catalyst, and stoichiometric 4-nitrobenzoyl chloride. Reaction monitoring via TLC and purification by recrystallization (e.g., dichloromethane/pentane) yields the product with high enantiomeric purity (>99% ee) .
Q. How can spectroscopic techniques (FT-IR, NMR) confirm the structural integrity of this compound?
- Methodology :
- FT-IR : Identify characteristic peaks such as ester C=O (~1720 cm⁻¹), nitro group NO₂ (~1520 cm⁻¹), and conjugated enone C=O (~1680 cm⁻¹) .
- ¹H NMR : Look for signals corresponding to the α,β-unsaturated ketone (δ 6.5–7.5 ppm for vinyl protons), aromatic protons from chlorophenyl and nitrobenzoate groups (δ 7.0–8.5 ppm), and ester methyl/methylene groups (δ 3.5–4.5 ppm) .
Q. What experimental designs are suitable for analyzing its physicochemical properties?
- Methodology : Use randomized block designs with split-split plots for systematic analysis of variables like solubility, thermal stability, and reactivity. For example, partition coefficients (logP) can be determined via HPLC, while differential scanning calorimetry (DSC) assesses thermal decomposition patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments for this compound?
- Methodology : Single-crystal X-ray diffraction provides absolute configuration data. For instance, the (E)-configuration of the α,β-unsaturated ketone can be confirmed by measuring dihedral angles between the chlorophenyl and nitrobenzoate planes. Data refinement (e.g., SHELX software) and validation via R-factor analysis (target <0.05) ensure accuracy .
Q. What computational approaches predict the environmental fate and degradation pathways of this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model hydrolysis or photolysis pathways. Parameters like Gibbs free energy (ΔG) and frontier molecular orbitals (HOMO-LUMO gaps) predict reactivity. Environmental persistence can be estimated using EPI Suite software .
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols.
- Structural Analog Comparison : Compare bioactivity with analogs like 2-[(4-chlorobenzoyl)amino]prop-2-enoic acid to isolate substituent effects .
Q. What strategies optimize enantiomeric purity during large-scale synthesis?
- Methodology : Use chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) to enhance stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC with columns like Chiralpak AD-H and mobile phases of hexane/isopropanol .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
